molecular formula C23H20ClN3OS B2591409 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 922636-22-4

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2591409
CAS No.: 922636-22-4
M. Wt: 421.94
InChI Key: ZRZLEMLVDVVWIC-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound with the molecular formula C24H22ClN3OS and a molecular weight of 436.0 g/mol . This chemical features a complex structure integrating a 5-chloro-4-methylbenzo[d]thiazole moiety linked to a naphthalen-1-yl group via a piperazine methanone core. The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry due to its aromaticity and presence in numerous bioactive molecules . Thiazole-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects, and they can interact with various biological targets such as enzymes and receptors . As a derivative within this class, this compound serves as a valuable chemical intermediate and building block for researchers in medicinal chemistry. It is particularly useful for designing and synthesizing novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and investigating new biochemical pathways. The product is intended for non-human research applications only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-15-19(24)9-10-20-21(15)25-23(29-20)27-13-11-26(12-14-27)22(28)18-8-4-6-16-5-2-3-7-17(16)18/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLEMLVDVVWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone (CAS Number: 922636-22-4) is a novel synthetic derivative that combines a piperazine moiety with a naphthalene and thiazole structure. This unique combination has been explored for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula for this compound is C23H20ClN3OSC_{23}H_{20}ClN_3OS with a molecular weight of 421.9 g/mol. The structure includes a chloro group, which is significant for enhancing biological activity.

PropertyValue
Molecular FormulaC23H20ClN3OS
Molecular Weight421.9 g/mol
CAS Number922636-22-4
PurityTypically >95%

Antimicrobial Activity

Research has shown that thiazole derivatives, including those containing piperazine, exhibit moderate to excellent antimicrobial activity. A study synthesized various derivatives and tested their efficacy against different bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial properties, making them potential candidates for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructure DescriptionAntimicrobial Activity
5a2,4-Dichlorophenyl derivativeModerate
5bPhenyl derivativeExcellent
5k4-Chlorobenzyl derivativeGood

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown antiproliferative activity against various human cancer cell lines, including DU-145 and HepG2, with IC50 values indicating strong cytotoxic effects .

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)
16DU-1458 ± 3
17HepG29 ± 2

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may possess neuroprotective properties. Studies indicate that these compounds can inhibit cyclooxygenase enzymes, which play a role in neuroinflammation and related disorders . The mechanism involves modulation of inflammatory pathways that are critical in neurodegenerative diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Antimicrobial : Inhibition of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotective : Modulation of inflammatory responses via cyclooxygenase inhibition.

Comparison with Similar Compounds

Key Observations :

  • The naphthalenyl group in the target compound provides extended aromaticity, which may enhance π-π stacking interactions compared to smaller aryl or heteroaryl groups (e.g., furan in or thiophene in ).
  • The 5-chloro-4-methylbenzo[d]thiazole moiety offers greater steric and electronic modulation than simpler thiazoles (e.g., compound 9eb in ).

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights:

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported ~465 (estimated) N/A
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) 250–252 84 483
Compound 22 (thiazol-2-yl methanone) 103–170 40 452
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 282–283 79 427

Key Observations :

  • Higher melting points in sulfonyl-substituted methanones (e.g., 9eb at 250–252°C ) suggest greater crystallinity due to polar sulfonyl groups.
  • The target compound’s molecular weight (~465) is comparable to other methanones but heavier than acetamide analogs (e.g., 427 in ).

Q & A

Basic: What are the key considerations for optimizing the synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?

Answer:
The synthesis of this compound requires multi-step optimization. Critical parameters include:

  • Reaction Conditions : Reflux conditions (e.g., ethanol or aqueous solvents) for 6–12 hours to ensure complete conversion of intermediates .
  • Reagent Selection : Use of sodium borohydride for reduction or hydrogen peroxide for oxidation, depending on the desired functional group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole ring .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

A reaction optimization table from literature is summarized below:

Reaction TypeReagentsConditionsYield Range
OxidationH₂O₂/KMnO₄Aqueous, 60–80°C60–75%
ReductionNaBH₄/LiAlH₄Ethanol, RT70–85%
SubstitutionNaOMeDMF, reflux50–65%

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the piperazine, benzothiazole, and naphthalene moieties. For example, aromatic protons in the naphthalene group appear at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.12) .
  • HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?

Answer:

  • Artificial Force Induced Reaction (AFIR) : Predicts feasible reaction pathways for introducing substituents (e.g., chloro or methyl groups) to the benzothiazole ring, reducing trial-and-error synthesis .
  • Molecular Docking : Identifies potential binding modes with biological targets (e.g., fungal CYP51 or bacterial gyrase) to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with antimicrobial IC₅₀ values to guide rational design .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antifungal IC₅₀ ranging from 2–20 µM) may arise from:

  • Assay Variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus fumigatus) or culture conditions (aerobic vs. anaerobic) .
  • Structural Analogs : Minor substitutions (e.g., methoxy vs. chloro groups) significantly alter target affinity. Compare data from analogs like (4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone .
  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Basic: What chemical reactions are feasible for functionalizing the compound?

Answer:
Key reactions include:

  • Electrophilic Aromatic Substitution : Bromination at the naphthalene ring using Br₂/FeBr₃ .
  • Nucleophilic Substitution : Replacement of the chloro group on benzothiazole with amines or thiols .
  • Reductive Amination : Modification of the piperazine nitrogen with aldehydes/ketones .
  • Oxidation : Conversion of thioether groups to sulfoxides using meta-chloroperbenzoic acid (mCPBA) .

Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen to enhance solubility .
  • Salt Formation : Hydrochloride salts improve crystallinity and aqueous stability .
  • Structural Hybridization : Merge with triazole or oxadiazole moieties to balance lipophilicity (logP < 5) and permeability .
  • In Silico ADMET Prediction : Tools like SwissADME assess absorption risks (e.g., P-glycoprotein efflux) early in development .

Basic: Which analytical techniques are critical for assessing purity and stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .
  • X-ray Diffraction (XRD) : Confirms crystalline phase integrity .
  • Stability Testing : Accelerated degradation studies under UV light, humidity, and oxidative conditions (e.g., 40°C/75% RH for 4 weeks) .

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